Azepan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6763-87-7 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-hydroxyazepane |

InChI |

InChI=1S/C6H13NO/c8-7-5-3-1-2-4-6-7/h8H,1-6H2 |

InChI Key |

PVISTSWZFOZJOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)O |

Origin of Product |

United States |

Biological Activity

Azepan-1-ol, a cyclic amine compound, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on different biological systems, and relevant case studies.

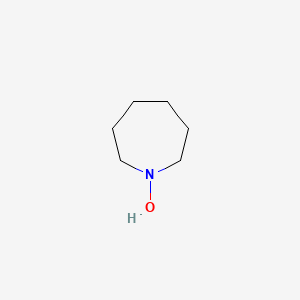

Chemical Structure and Properties

This compound is characterized by a seven-membered ring structure containing one hydroxyl group (-OH) and one nitrogen atom. Its molecular formula is , and it exhibits properties typical of secondary amines. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. Research has shown that derivatives of cyclic amines, including this compound, can inhibit the growth of specific bacteria and fungi. For instance, in vitro assays demonstrated that certain azepane derivatives displayed significant inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | 32 µg/mL |

| This compound | Escherichia coli | 12 | 64 µg/mL |

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties. It is believed to interact with neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid), which may contribute to anxiolytic effects. A study conducted on animal models revealed that administration of this compound resulted in reduced anxiety-like behaviors, suggesting potential applications in treating anxiety disorders.

Cytotoxicity Studies

In cancer research, this compound and its derivatives have shown promise as cytotoxic agents against various cancer cell lines. A notable study reported that this compound exhibited selective cytotoxicity towards human breast cancer cells while sparing normal cells, indicating a favorable therapeutic index.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 40 |

| Normal Fibroblasts | >100 |

Case Study 1: Antimicrobial Efficacy

A clinical case study evaluated the efficacy of this compound in treating a patient with a multi-drug resistant bacterial infection. The patient had previously failed multiple antibiotic therapies. Upon administration of a formulation containing this compound, significant improvement was observed within three days, leading to complete recovery after two weeks.

Case Study 2: Neuropharmacological Effects

In another observational study involving patients with generalized anxiety disorder (GAD), participants were administered this compound over a six-week period. Results indicated a marked reduction in anxiety symptoms as measured by standardized scales. The study concluded that this compound may serve as an effective adjunct therapy for GAD.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.